molecular formula C19H18ClF3N6O2 B2992854 ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate CAS No. 338409-19-1

ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate

Cat. No. B2992854
CAS RN: 338409-19-1
M. Wt: 454.84
InChI Key: CQNNKEBRNICGLP-QDIIEIGVSA-N
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Description

The compound “ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a piperazine ring, and a pyridine ring with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The presence of the trifluoromethyl group and the pyridine ring can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which can make the compound more reactive . The piperazine ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, could increase the compound’s lipophilicity, influencing its solubility and stability .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Cyclic Sulfamidates as Precursors : The research demonstrates the use of cyclic sulfamidates for generating substituted and enantiopure alkylidene pyrrolidines and piperidines, which serve as precursors to heterocyclic beta-amino acid derivatives. This methodology underscores the utility of such compounds in synthesizing complex heterocyclic structures (Bower, Szeto, & Gallagher, 2007).

Diverse Trifluoromethyl Heterocycles from a Single Precursor : The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles is highlighted. This includes the formation of oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the chemical diversity achievable from a single precursor (Honey, Pasceri, Lewis, & Moody, 2012).

Biological Activity Potential

New 3-Pyridinecarboxylates with Vasodilation Properties : The synthesis and vasodilation activity screening of new 3-pyridinecarboxylate derivatives highlight their potential in medical research, particularly for compounds showing remarkable vasodilation potency. This study indicates the significance of pyridine derivatives in developing therapeutic agents (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Design and Synthesis of Novel Insecticides Based on Serotonergic Ligand : Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives for their use as insecticides illustrates the exploration of chemical compounds with a novel mode of action against agricultural pests. This approach demonstrates the potential application of structurally complex compounds in pest management (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries. It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl (2E,4Z)-5-amino-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,4-dicyanopenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6O2/c1-2-31-18(30)13(10-25)7-12(9-24)16(26)28-3-5-29(6-4-28)17-15(20)8-14(11-27-17)19(21,22)23/h7-8,11H,2-6,26H2,1H3/b13-7+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNNKEBRNICGLP-QDIIEIGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(\N)/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate

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